molecular formula C11H14 B14491038 3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene CAS No. 63229-67-4

3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene

Cat. No.: B14491038
CAS No.: 63229-67-4
M. Wt: 146.23 g/mol
InChI Key: YEBGYTHKJWSILX-UHFFFAOYSA-N
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Description

3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene is an organic compound with the molecular formula C10H12. It is a derivative of indene, characterized by its unique bicyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene typically involves the dimerization of cyclopentadiene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating cyclopentadiene to induce dimerization, followed by purification steps to isolate the compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale dimerization of cyclopentadiene. The reaction is conducted in reactors designed to handle high temperatures and pressures, ensuring efficient conversion and high yield of the product .

Chemical Reactions Analysis

Types of Reactions

3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds (e.g., nitric acid)

Major Products Formed

Scientific Research Applications

3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3a-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique bicyclic structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various research and industrial applications .

Properties

CAS No.

63229-67-4

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

2-methyltricyclo[5.2.1.02,6]deca-3,8-diene

InChI

InChI=1S/C11H14/c1-11-6-2-3-10(11)8-4-5-9(11)7-8/h2,4-6,8-10H,3,7H2,1H3

InChI Key

YEBGYTHKJWSILX-UHFFFAOYSA-N

Canonical SMILES

CC12C=CCC1C3CC2C=C3

Origin of Product

United States

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